molecular formula C24H23ClN2O5S B12071730 Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12071730
M. Wt: 487.0 g/mol
InChI Key: KPVLPIWPQHAVBW-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” typically involves multi-step organic reactions. The process may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of functional groups: The phenoxy, acetamido, and carbamoyl groups can be introduced through substitution reactions using appropriate reagents.

    Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamido and carbamoyl moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Study of reaction mechanisms: Its reactions can provide insights into the behavior of thiophene derivatives.

Biology and Medicine

    Pharmaceutical development:

    Biological assays: Used in studies to understand its biological activity and potential therapeutic effects.

Industry

    Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.

    Materials science: Applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as 2-acetylthiophene, 2-bromothiophene.

    Phenoxyacetamides: Such as 2-(4-chlorophenoxy)acetamide.

    Carbamoyl compounds: Such as N-phenylcarbamoyl chloride.

Uniqueness

“Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” is unique due to its combination of functional groups and the thiophene core, which may confer specific chemical and biological properties not found in simpler analogs.

Biological Activity

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , an acetamido group , and a chlorinated phenoxy moiety , contributing to its unique properties. The molecular formula is C22H25ClN2O5SC_{22}H_{25}ClN_{2}O_{5}S, with a molecular weight of approximately 465.0 g/mol . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.

  • Case Study : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. This suggests that the compound may interfere with cancer cell metabolism or induce apoptosis through activation of pro-apoptotic pathways.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.

  • Research Finding : In a controlled experiment, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or variations in the substituents on the phenoxy group can significantly impact its efficacy and selectivity.

ModificationEffect on Activity
Substitution on thiopheneEnhanced anticancer activity
Alteration of acetamido groupIncreased solubility and bioavailability
Variation in chlorinated phenoxyChanges in selectivity towards different kinases

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene carboxylic acid derivatives.
  • Acylation Reaction : Introducing the acetamido group through acylation.
  • Chlorination : Selective chlorination of the phenoxy moiety to enhance biological activity.
  • Final Coupling Reaction : Combining all components to yield the final product.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-13-7-5-6-8-17(13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-18-10-9-16(25)11-14(18)2/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

KPVLPIWPQHAVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C(=O)OC)C

Origin of Product

United States

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